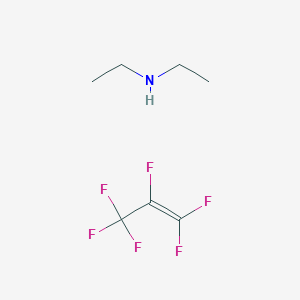

Hexafluoropropene Diethylamine

Description

Historical Context and Development of Fluorinating Reagents

The journey to discover stable and selective fluorinating agents like Hexafluoropropene (B89477) Diethylamine (B46881) is a story of gradual advancement, moving from highly reactive and dangerous substances to more manageable and precise tools for the modern chemist.

The history of fluorination began with challenging and often hazardous methods. numberanalytics.comnih.gov In the 19th century, the first organofluorine compound was synthesized not with elemental fluorine, but through halogen exchange. nih.gov The isolation of elemental fluorine (F₂) by Henri Moissan in 1886 opened a new avenue, but its extreme reactivity often led to violent reactions and decomposition of organic compounds. numberanalytics.comnih.gov Early 20th-century chemists struggled to control these reactions. nih.gov

Other early methods included the use of metal fluorides, such as cobalt trifluoride (CoF₃), in what was known as the metallic fluoride (B91410) process. nih.gov For aromatic compounds, the Balz-Schiemann reaction, developed in 1927, which involves the decomposition of diazonium salts with fluoroboric acid, became a key methodology. nih.govchinesechemsoc.org Nucleophilic halogen exchange using potassium fluoride (KF) was another significant early development. nih.govnumberanalytics.com These initial techniques, while groundbreaking, were often limited by their harsh conditions and lack of selectivity. numberanalytics.com

The quest for milder and more selective fluorinating agents led to the development of aminofluorinating agents, often referred to as N-F reagents. nih.govlew.roresearchgate.net These compounds are generally more stable, less corrosive, and easier to handle than their predecessors like elemental fluorine or hydrogen fluoride. nih.govlew.ro

A notable precursor to Ishikawa's reagent was the Yarovenko-Raksha reagent, the adduct of chlorotrifluoroethylene (B8367) and diethylamine, first described in 1959. wikipedia.orgnih.govmdpi.com While effective, the Yarovenko reagent had significant drawbacks: it had to be prepared in a sealed vessel and had a very short shelf-life, lasting only a few days even when refrigerated. wikipedia.org This instability highlighted the need for more robust and practical reagents for routine laboratory use, paving the way for the development of Ishikawa's reagent. wikipedia.orgenamine.net

In 1979, Nobuo Ishikawa and his team reported on the use of the reaction products of hexafluoropropene and dialkylamines as effective fluorinating agents. wikipedia.orgnih.gov This led to the creation of what is now known as Ishikawa's reagent. The synthesis is straightforward, involving the addition of hexafluoropropene to a solution of diethylamine in an ether solvent at controlled temperatures. wikipedia.orgmdpi.com

The resulting reagent, a mixture of N,N-diethyl-(1,1,2,3,3,3-hexafluoropropyl)amine and a small amount of an enamine, proved to be a significant improvement over the Yarovenko reagent. wikipedia.org It is shelf-stable, can be prepared from inexpensive starting materials, and offers high yields for the conversion of primary alcohols to alkyl fluorides under mild conditions. wikipedia.org This combination of stability, safety, and efficiency secured its place as a valuable tool in the organic chemist's arsenal. enamine.net

Significance of Organofluorine Chemistry in Advanced Synthetic Strategies

The introduction of fluorine into organic molecules can dramatically alter their properties, a fact that has made organofluorine chemistry a cornerstone of modern materials science, agrochemicals, and especially, pharmaceutical development. numberanalytics.comnumberanalytics.comnih.gov

Strategic Incorporation of Fluorine Atoms in Organic Molecules

The strategic placement of fluorine atoms is a powerful tactic in medicinal chemistry to enhance a drug's efficacy and pharmacokinetic profile. nih.govacs.orgnih.gov The unique properties of the fluorine atom—its small size (second only to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond—are key to its influence. chinesechemsoc.orgnih.govacs.org

Incorporating fluorine can lead to:

Increased Metabolic Stability : The C-F bond is the strongest single bond in organic chemistry, making it resistant to cleavage by metabolic enzymes. acs.org This can increase the half-life of a drug in the body.

Enhanced Bioavailability and Lipophilicity : Fluorine can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its absorption and transport across biological membranes. numberanalytics.comnih.gov

Improved Binding Affinity : The high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger and more specific interactions with its biological target. nih.govnih.gov

As a result of these benefits, a significant percentage of new drugs approved in recent years contain fluorine. tandfonline.com

The Role of Highly Fluorinated Amines in Enabling Complex Syntheses

Highly fluorinated amines, exemplified by Ishikawa's reagent, are crucial for realizing the benefits of fluorination in complex molecules. They provide a mild and selective means of introducing fluorine atoms, which is particularly important in late-stage synthesis when working with delicate, highly functionalized molecules. acsgcipr.orgcas.cn

Ishikawa's reagent is used to synthesize a variety of fluorinated compounds that serve as essential building blocks in drug discovery and materials science. tandfonline.comchemimpex.com For example, it is used to prepare γ-Hydroxy-α-fluoro-α-trifluoromethylcarboxamide, an important intermediate for the synthesis of antibiotics like Florfenicol. lookchem.comsigmaaldrich.com Its applications extend to the synthesis of fluorinated amino acids, peptides, and pyrethroid insecticides. lookchem.combohrium.com By providing a practical method for deoxofluorination, reagents like Hexafluoropropene Diethylamine enable chemists to construct novel molecular architectures with precisely tailored properties, driving innovation across the chemical sciences. mdpi.comenamine.net

Data Tables

Table 1: Properties of this compound

| Property | Value |

| Chemical Formula | C₇H₁₁F₆N sigmaaldrich.com |

| Molecular Weight | 223.16 g/mol sigmaaldrich.com |

| Appearance | Clear colorless to yellow liquid lookchem.com |

| Boiling Point | 56-57 °C sigmaaldrich.com |

| Density | 1.230 g/mL at 25 °C sigmaaldrich.com |

| Common Name | Ishikawa's Reagent wikipedia.org |

| Primary Use | Deoxofluorinating agent enamine.net |

Table 2: Comparison of Fluorinating Agents

| Reagent | Formula | Key Features |

| Yarovenko-Raksha Reagent | ClCF₂CFN(C₂H₅)₂ | Precursor to Ishikawa's reagent; low stability and short shelf-life. wikipedia.orgnih.gov |

| Ishikawa's Reagent | CF₃CHFCF₂N(C₂H₅)₂ | Shelf-stable, mild, selective for alcohols and carboxylic acids. wikipedia.orgenamine.net |

| DAST (Diethylaminosulfur trifluoride) | (C₂H₅)₂NSF₃ | Widely used but less stable and potentially explosive upon heating. wikipedia.org |

| Selectfluor | C₇H₁₄B₂ClF₄N₂ | Electrophilic fluorinating agent, highly reactive and selective. numberanalytics.comnumberanalytics.com |

Structure

2D Structure

Properties

CAS No. |

218595-21-2 |

|---|---|

Molecular Formula |

C7H11F6N |

Molecular Weight |

223.16 g/mol |

IUPAC Name |

N-ethylethanamine;1,1,2,3,3,3-hexafluoroprop-1-ene |

InChI |

InChI=1S/C4H11N.C3F6/c1-3-5-4-2;4-1(2(5)6)3(7,8)9/h5H,3-4H2,1-2H3; |

InChI Key |

OBDFQUSHNJZDSN-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC.C(=C(F)F)(C(F)(F)F)F |

Origin of Product |

United States |

Synthetic Methodologies for Hexafluoropropene Diethylamine

Preparation of Hexafluoropropene (B89477) Diethylamine (B46881) via Direct Amination

The primary and most direct method for synthesizing hexafluoropropene diethylamine is through the direct amination of hexafluoropropene. This process involves the reaction of a secondary amine, diethylamine, with the fluoroalkene, hexafluoropropene.

Alternative Synthetic Pathways (e.g., Reduction of Nitro Compounds)

While direct amination of hexafluoropropene is the standard and most direct synthetic route, other general methods for amine synthesis exist in organic chemistry. However, for the specific synthesis of this compound, alternative pathways such as the reduction of a corresponding nitro compound are not described in the reviewed scientific literature. Such a pathway would require the synthesis of a complex nitro-containing hexafluoropropyl precursor, which is not a readily available starting material. Other classical amine syntheses, like the Delépine reaction which produces primary amines from alkyl halides, are not suitable for producing the specific N,N-diethyl substituted product.

Purity Considerations and Formation of Co-existing Species (e.g., Pentafluoropropenylamine Isomers)

The product obtained from the direct amination of hexafluoropropene is not a single compound but a mixture. It consists of the saturated adduct, N,N-diethyl-(1,1,2,3,3,3-hexafluoropropyl)amine, and unsaturated co-products, specifically N,N-diethyl-(E)-pentafluoropropenylamine and its (Z) isomer. These unsaturated species are also referred to as fluoroenamines. The presence and ratio of these isomers are a key consideration for the purity and reactivity of the resulting reagent. Commercial preparations of the reagent often note that the analysis includes these active pentafluoropropenylamine isomers.

Control over Isomeric Composition

The isomeric composition of the final product mixture can be controlled by the choice of synthetic conditions, particularly the reaction temperature.

Low-Temperature Method (-70 °C to RT): This procedure, involving the condensation of liquefied hexafluoropropene at low temperature followed by warming, yields a product that is a 3:1 molar mixture of the saturated fluoroalkylamine and the (E)-fluoroenamine.

Moderate-Temperature Method (0–5 °C): When gaseous hexafluoropropene is bubbled directly into the diethylamine solution at a temperature of 0–5 °C, the resulting product is a 1:1 molar mixture of the fluoroalkylamine and the fluoroenamine.

This demonstrates that lower initial temperatures favor the formation of the primary saturated adduct, while reaction temperatures closer to ambient conditions increase the proportion of the elimination product, the pentafluoropropenylamine isomers. The desired composition can thus be targeted by carefully selecting the reaction temperature profile.

Impact of Synthesis Conditions on Reagent Activity

The reactivity and effectiveness of this compound as a fluorinating agent are intrinsically linked to the conditions employed during its synthesis. The primary method for its preparation involves the reaction of hexafluoropropene with diethylamine. Key parameters such as reaction temperature, solvent, and the stoichiometry of the reactants can significantly influence the composition of the final product, thereby affecting its activity.

The synthesis of this compound is achieved by the addition of hexafluoropropene to a solution of diethylamine, commonly in an ether solvent at a controlled temperature, followed by vacuum distillation. wikipedia.org The resulting product, often referred to as Ishikawa's reagent, is not a single compound but a mixture of N,N-diethyl-(1,1,2,3,3,3-hexafluoropropyl)amine and N,N-diethyl-(E)-pentafluoropropenylamine. wikipedia.org The active fluorinating species within this mixture is the N,N-diethyl-(1,1,2,3,3,3-hexafluoropropyl)amine. wikipedia.org

One of the most critical synthesis conditions is the reaction temperature. Temperature control during the reaction directly impacts the proportion of the desired active reagent to the enamine byproduct. wikipedia.org Lower temperatures, typically around 0 °C, favor the formation of the saturated amine, which is the more active fluorinating agent. wikipedia.org As the temperature increases, the proportion of the enamine in the product mixture also increases. wikipedia.org While the enamine can be converted to the active hexafluoropropylamine by the hydrogen fluoride (B91410) (HF) generated as a byproduct during fluorination reactions, a higher initial concentration of the active species is generally desirable for optimal performance. wikipedia.org

The choice of solvent is also a crucial factor. Ether is commonly used as a solvent for the reaction between hexafluoropropene and diethylamine. wikipedia.org The solvent not only facilitates the reaction by dissolving the reactants but can also influence the reaction pathway and product distribution. Aprotic solvents are generally preferred to avoid unwanted side reactions with the highly reactive intermediates.

The following table summarizes the general effect of temperature on the composition of the synthesized reagent:

| Reaction Temperature | Predominant Product | Impact on Reagent Activity |

| Low (e.g., 0 °C) | N,N-diethyl-(1,1,2,3,3,3-hexafluoropropyl)amine | Higher initial activity |

| High | N,N-diethyl-(E)-pentafluoropropenylamine (enamine) | Lower initial activity, relies on in-situ conversion |

It is important to note that while the enamine is less active directly, its presence does not render the reagent inactive. The in-situ generation of the active species from the enamine via reaction with HF ensures that the fluorinating potential of the reagent is still realized over the course of the reaction.

Reactivity Profiles and Reaction Mechanisms of Hexafluoropropene Diethylamine

Fundamental Fluorination Capabilities

Hexafluoropropene (B89477) diethylamine (B46881) serves as a versatile reagent for the introduction of fluorine into organic molecules. Its reactivity is primarily centered on the substitution of hydroxyl groups and the conversion of carboxylic acid functionalities. The active fluorinating species within the reagent is N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine.

Deoxyfluorination of Alcohols to Alkyl Fluorides

The conversion of alcohols to alkyl fluorides is a principal application of Hexafluoropropene Diethylamine. The efficacy and outcome of this transformation are highly dependent on the substitution of the alcohol.

This compound is most effective for the deoxyfluorination of primary alcohols, providing the corresponding primary alkyl fluorides in high yields under mild reaction conditions wikipedia.org. This transformation is a significant application of the reagent.

The reaction is understood to proceed via an initial attack of the alcohol's hydroxyl group on the electrophilic carbon of the reagent, leading to the formation of an intermediate. Subsequent intramolecular or intermolecular attack by the fluoride (B91410) ion results in the displacement of the activated hydroxyl group and the formation of the alkyl fluoride.

| Substrate (Primary Alcohol) | Product (Alkyl Fluoride) | Yield (%) | Conditions |

| 1-Octanol | 1-Fluorooctane | High | Mild |

| Benzyl alcohol | Benzyl fluoride | High | Mild |

| 2-Phenylethanol | 1-Fluoro-2-phenylethane | High | Mild |

Note: Specific yield data for a range of primary alcohols is not extensively tabulated in readily available literature, but the conversion is generally reported as high.

The deoxyfluorination of secondary alcohols using this compound is less straightforward than that of primary alcohols. The reaction often leads to the formation of significant amounts of side products, primarily alkenes and ethers wikipedia.org. The formation of these byproducts is attributed to competing elimination and intermolecular reaction pathways, which are more favorable for secondary substrates due to increased steric hindrance and the stability of potential carbocation intermediates.

The mechanism for the formation of the desired alkyl fluoride is similar to that for primary alcohols. However, the increased steric hindrance around the secondary carbon makes the nucleophilic substitution by fluoride more challenging. Concurrently, elimination reactions (E1 or E2) can occur, leading to the formation of alkenes. Intermolecular ether formation can also take place between unreacted alcohol molecules and the activated intermediate.

| Substrate (Secondary Alcohol) | Major Products | Minor Product |

| Cyclohexanol | Cyclohexene, Dicyclohexyl ether | Cyclohexyl fluoride |

| 2-Butanol | 2-Butene, di-sec-butyl ether | 2-Fluorobutane |

Note: Due to the prevalence of side reactions, this compound is not the preferred reagent for the deoxyfluorination of secondary alcohols, and detailed yield data is scarce.

The reaction of this compound with tertiary alcohols predominantly yields elimination products (alkenes) and ethers, with the formation of tertiary alkyl fluorides being a minor pathway wikipedia.org. The stability of the tertiary carbocation intermediate strongly favors elimination reactions. Consequently, HFDA is generally considered unsuitable for the synthesis of tertiary alkyl fluorides.

The mechanism is believed to proceed through a carbocationic intermediate after the activation of the hydroxyl group. This carbocation readily undergoes deprotonation from an adjacent carbon to form an alkene (E1 elimination).

| Substrate (Tertiary Alcohol) | Major Products |

| tert-Butyl alcohol | Isobutylene, Di-tert-butyl ether |

| 2-Methyl-2-butanol | 2-Methyl-2-butene, 2-Methyl-1-butene |

Note: The formation of tertiary alkyl fluorides is generally not observed or is negligible when using this compound.

Conversion of Carboxylic Acids to Acyl Fluorides

This compound is an effective reagent for the conversion of carboxylic acids into acyl fluorides wikipedia.org. This transformation is generally clean and provides the desired products in good yields. The reaction proceeds under mild conditions and is a useful method for the preparation of these reactive carboxylic acid derivatives.

The mechanism involves the activation of the carboxylic acid by the reagent, followed by nucleophilic attack of the fluoride ion on the carbonyl carbon, leading to the displacement of the activated hydroxyl group.

| Substrate (Carboxylic Acid) | Product (Acyl Fluoride) |

| Benzoic acid | Benzoyl fluoride |

| Acetic acid | Acetyl fluoride |

| Cyclohexanecarboxylic acid | Cyclohexanecarbonyl fluoride |

Stereochemical Aspects of Fluorination Reactions

The introduction of fluorine into a molecule using this compound can proceed with notable levels of stereochemical control, influencing the configuration of the resulting products.

Stereoselectivity and Diastereoselectivity in Fluorine Introduction

The reaction of the hexafluoropropene-diethylamine adduct (PPDA) with chiral substrates can lead to the formation of diastereomeric products in unequal ratios, demonstrating the diastereoselectivity of the reagent. A notable example is the reaction of PPDA with propargyl alcohols, which yields N,N-diethyl-2-fluoro-2-trifluoromethyl-3,4-alkadienamides. The stereoselectivity of this transformation is particularly high when starting from propargyl alcohols that have a terminal triple bond. researchgate.net

The diastereoselectivity of this reaction is influenced by the substituents on the propargyl alcohol. The table below summarizes the diastereomeric ratios (d.r.) observed for the reaction of various propargyl alcohols with the hexafluoropropene-diethylamine adduct.

| Entry | Propargyl Alcohol Substrate | Diastereomeric Ratio (syn:anti) |

| 1 | Phenylpropargyl alcohol | 75:25 |

| 2 | 1-Hexyn-3-ol | 80:20 |

| 3 | 3-Methyl-1-butyn-3-ol | >95:5 |

| 4 | 1-Ethynylcyclohexanol | >95:5 |

Retention or Inversion of Configuration During Fluorination

The stereochemical outcome at a chiral center during a fluorination reaction, specifically whether it proceeds with retention or inversion of configuration, is a critical aspect of the reaction mechanism. While extensive studies have been conducted on other fluorinating agents, such as diethylaminosulfur trifluoride (DAST), which typically proceeds with inversion of stereochemistry via an SN2 mechanism, the specific stereochemical course for reactions mediated by this compound is less definitively documented in publicly available literature.

In general, nucleophilic substitution reactions can proceed through pathways that lead to either inversion of the stereochemical configuration at a chiral center, often indicative of an SN2-type mechanism, or retention of configuration, which can occur through various mechanisms including double inversion or the formation of an intermediate that preserves the original stereochemistry. Without specific experimental evidence for this compound, its stereochemical behavior at a chiral center remains an area for further investigation.

Mechanistic Investigations of this compound-Mediated Reactions

The reactivity of the hexafluoropropene-diethylamine adduct is intrinsically linked to the formation and subsequent reactions of highly electrophilic intermediates.

Proposed Pathways for Fluorine Transfer

The transfer of a fluorine atom from the this compound reagent to a substrate is believed to proceed through the action of an active fluoroiminium species. The general proposed mechanism involves the initial reaction of the substrate, typically an alcohol, with the fluoroiminium ion. This results in the formation of an intermediate where the hydroxyl group is converted into a good leaving group. Subsequent intramolecular or intermolecular nucleophilic attack then facilitates the transfer of the fluoride ion.

In the case of the reaction with propargyl alcohols, the proposed mechanism involves the formation of an intermediate 2-alkynyl 1-(N,N-diethylamino)-2,3,3,3-tetrafluoro-1-propenyl ether. This intermediate then undergoes a kisti.re.krkisti.re.kr sigmatropic rearrangement, specifically a Claisen rearrangement, to form the final N,N-diethyl-2-fluoro-2-trifluoromethyl-3,4-alkadienamide product. researchgate.net This rearrangement is a key step where the new carbon-carbon bond is formed and the stereochemistry of the final product is determined.

Role of Fluoroiminium Species as Active Intermediates

Fluoroalkylamino reagents (FARs), including the hexafluoropropene-diethylamine adduct, are known to exert their reactivity through the formation of highly electrophilic fluoroiminium species. These intermediates are the active agents responsible for the subsequent fluorination or other transformations of the substrate.

The hexafluoropropene-diethylamine adduct exists in equilibrium with a fluoroiminium fluoride species. The formation of this active intermediate involves the intramolecular displacement of a fluoride ion by the nitrogen atom of the diethylamine group within the initial adduct formed between hexafluoropropene and diethylamine. This results in the formation of a cyclic or acyclic fluoroiminium cation and a fluoride anion. The high electrophilicity of the carbon atom double-bonded to the positively charged nitrogen makes the fluoroiminium species a potent agent for activating hydroxyl groups and facilitating nucleophilic substitution. The presence of Lewis acids can further promote the formation and reactivity of these fluoroiminium salts.

Electrophilic Behavior of Fluoroiminium Intermediates

The adduct of hexafluoropropene and diethylamine, N,N-diethyl-(1,1,2,3,3,3-hexafluoropropyl)amine, is the precursor to the active species in many of its fluorination reactions. In the presence of a substrate such as an alcohol, the reagent generates a highly reactive fluoroiminium intermediate, [Et₂N=CFCHFCHF₂]⁺. This cationic species is a potent electrophile and is central to the reagent's mechanism of action.

The electrophilicity of the iminium ion is driven by the positive charge on the nitrogen atom, which withdraws electron density from the adjacent carbon atoms. This effect makes the carbon of the C=N bond highly susceptible to attack by nucleophiles. Research has shown that the fluorine atom in the α-position to the nitrogen atom in the resulting diethyl(1,2,3,3,3-pentafluoropropyl)iminium ion is particularly labile and prone to substitution. d-nb.info

The general mechanism for the activation of an alcohol involves the formation of an intermediate resulting from the reaction between the hydroxyl group and the fluoroiminium cation. mdpi.com This intermediate then collapses, leading to the fluorinated product and a corresponding amide byproduct. The electrophilic character of these N-F type reagents is crucial for the transfer of fluorine to nucleophilic substrates. wikipedia.orgalfa-chemistry.com The stability and reactivity of such cationic nitrogen species can be influenced by their counteranions, although these are not directly involved in the fluorine transfer. wikipedia.org

Table 1: Key Species in Electrophilic Activation

| Species Name | Formula | Role | Characteristics |

| Ishikawa Reagent | Et₂NCF₂CHFCF₃ | Reagent Precursor | Mixture of the saturated amine and the corresponding enamine. wikipedia.org |

| Fluoroiminium Ion | [Et₂N=CFCHFCF₃]⁺ | Active Electrophile | Cationic intermediate that reacts with nucleophiles. |

| Alcohol Substrate | R-OH | Nucleophile | Attacks the electrophilic iminium intermediate. |

| Intermediate Adduct | R-O-CF(NEt₂)CHFCF₃ | Reaction Intermediate | Formed from the nucleophilic attack of the alcohol on the iminium ion. |

Nucleophilic Attack Mechanisms (e.g., SN2-type pathways)

The conversion of alcohols to alkyl fluorides using the hexafluoropropene-diethylamine reagent is a form of nucleophilic substitution. After the initial reaction of the alcohol with the electrophilic iminium intermediate, the fluoride ion acts as a nucleophile to displace the activated hydroxyl group. The mechanism of this key step often proceeds via a pathway with characteristics of a bimolecular nucleophilic substitution (SN2) reaction.

An SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com A hallmark of the SN2 reaction is the inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. masterorganicchemistry.com This occurs because the nucleophile must approach the carbon atom from the side opposite to the leaving group, in a "backside attack." masterorganicchemistry.comyoutube.com

The efficiency of SN2 reactions is highly dependent on steric hindrance at the electrophilic carbon. Consequently, the reaction rate is fastest for methyl and primary substrates, slower for secondary substrates, and generally does not occur for tertiary substrates, which are sterically hindered. youtube.com This trend is observed in fluorinations with the Ishikawa reagent, which works well for primary alcohols, but secondary and tertiary alcohols are more prone to yield elimination products (alkenes) and ethers. wikipedia.org

Table 2: Substrate Reactivity in SN2-type Fluorination

| Substrate Type | Relative Rate | Primary Product(s) | Notes |

| Methyl | Very Fast | Alkyl Fluoride | Minimal steric hindrance allows for efficient backside attack. youtube.com |

| Primary (1°) | Fast | Alkyl Fluoride | Generally provides high yields of the substitution product. wikipedia.org |

| Secondary (2°) | Slow | Alkyl Fluoride, Alkene, Ether | Increased steric hindrance slows the SN2 pathway and promotes side reactions. wikipedia.orgyoutube.com |

| Tertiary (3°) | Extremely Slow / No Reaction | Alkene, Ether | SN2 pathway is blocked due to severe steric hindrance. youtube.com |

Sigmatropic Rearrangements in Complex Fluorination Pathways

While direct fluorination via nucleophilic substitution is the most common pathway for the hexafluoropropene-diethylamine reagent, its interaction with specific substrates can initiate more complex reaction cascades that may involve sigmatropic rearrangements. A sigmatropic reaction is a pericyclic process where one sigma (σ) bond is changed to another in an intramolecular reaction, involving the migration of the σ-bond across a π-electron system. d-nb.info

In the context of the Ishikawa reagent, such pathways have been observed in reactions with allylic and propargylic alcohols. The reaction begins with the formation of an iminium intermediate from the alcohol's hydroxyl group. mdpi.com This intermediate can then undergo tautomerization to form an enamine. This enamine, possessing both nucleophilic (the enamine double bond) and electrophilic centers, can participate in intramolecular reactions. mdpi.com

For example, the reaction with allylic alcohols can lead to the synthesis of α-fluoro-α-(trifluoromethyl)-γ,δ-unsaturated amides. This transformation is initiated by the formation of the enamine intermediate, which then undergoes an intramolecular nucleophilic attack. While not always formally classified as a classic sigmatropic rearrangement like a mdpi.commdpi.com-Claisen rearrangement, this type of intramolecular cyclization and rearrangement pathway shares mechanistic characteristics with pericyclic reactions. The Claisen rearrangement is a well-known mdpi.commdpi.com-sigmatropic rearrangement of an allyl vinyl ether that yields a γ,δ-unsaturated carbonyl compound upon heating. d-nb.info The intramolecular reaction of the enamine intermediate generated from the Ishikawa reagent and an allylic alcohol represents a synthetically valuable pathway that extends beyond simple dehydroxyfluorination.

Applications of Hexafluoropropene Diethylamine in Advanced Organic Synthesis

Construction of Fluorinated Building Blocks and Synthons

Hexafluoropropene (B89477) diethylamine (B46881) is instrumental in creating valuable fluorinated synthons, which are foundational units for more complex molecular architectures. Its reactivity allows for the direct incorporation of fluorine-containing moieties that are otherwise challenging to install.

The reaction of the hexafluoropropene-diethylamine adduct (PPDA) with propargyl alcohols provides a direct route to highly functionalized fluorinated allenes. researchgate.net This transformation yields N,N-diethyl-2-fluoro-2-trifluoromethyl-3,4-alkadienamides. researchgate.net The reaction proceeds through an intermediate 2-alkynyl 1-(N,N-diethylamino)-2,3,3,3-tetrafluoro-1-propenyl ether, which then undergoes a Claisen rearrangement to form the final allene (B1206475) product. researchgate.net A notable aspect of this synthesis is its high stereoselectivity, particularly when starting with propargyl alcohols that have a terminal triple bond. researchgate.net

Table 1: Synthesis of Fluorinated Allenes from Propargyl Alcohols and PPDA

| Starting Material | Product | Key Transformation | Ref. |

| Propargyl Alcohols | N,N-diethyl-2-fluoro-2-trifluoromethyl-3,4-alkadienamides | Claisen rearrangement of an intermediate ether | researchgate.net |

The products derived from the reaction of PPDA with allylic alcohols, specifically α-fluoro-α-(trifluoromethyl)-γ,δ-unsaturated amides, are valuable precursors for a diverse range of fluoro(trifluoromethyl)methylene-containing compounds. researchgate.net These amides serve as versatile intermediates, enabling further synthetic manipulations to access more complex fluorinated structures.

Complex Organic Transformations Utilizing Hexafluoropropene Diethylamine

Beyond its role in creating basic building blocks, this compound is employed in more intricate synthetic sequences, enabling the construction of sophisticated molecular targets.

A key application of the hexafluoropropene-diethylamine adduct is its reaction with allylic alcohols. researchgate.netdocumentsdelivered.com This process facilitates the introduction of both a fluorine atom and a trifluoromethyl group at the α-position of the resulting amide, representing a significant transformation in organofluorine synthesis.

The treatment of various allylic alcohols with the hexafluoropropene-diethylamine adduct (PPDA) directly affords α-fluoro-α-(trifluoromethyl)-γ,δ-unsaturated amides. researchgate.netdocumentsdelivered.com This reaction provides a straightforward and efficient method for synthesizing these highly functionalized molecules, which are important for further synthetic applications. researchgate.net

Table 2: Reaction of Allylic Alcohols with PPDA

| Reactant 1 | Reactant 2 | Product | Ref. |

| Allylic Alcohols | Hexafluoropropene-diethylamine adduct (PPDA) | α-Fluoro-α-(trifluoromethyl)-γ,δ-unsaturated amides | researchgate.netdocumentsdelivered.com |

The formation of fluorinated products from the reaction of PPDA with both allylic and propargylic alcohols involves a rsc.orgrsc.org-sigmatropic rearrangement, a key step characteristic of the Claisen rearrangement. researchgate.netwikipedia.orgorganic-chemistry.org In the case of propargyl alcohols, the reaction explicitly proceeds through the Claisen rearrangement of an intermediate 2-alkynyl 1-(N,N-diethylamino)-2,3,3,3-tetrafluoro-1-propenyl ether to give the corresponding allene. researchgate.net This type of rearrangement is a powerful tool in organic synthesis for forming carbon-carbon bonds. wikipedia.org

Reactions with Propargylic Alcohols

The reaction of this compound, also known as the Ishikawa reagent or PPDA, with propargylic alcohols provides a versatile route to highly functionalized fluorinated compounds. researchgate.net This transformation leverages the unique reactivity of the fluoroalkyl amino reagent to engage with the alcohol functionality, initiating a sequence of reactions that culminates in complex molecular scaffolds.

Diastereoselective Synthesis of 2-Fluoro-2-trifluoromethyl-3,4-alkadienamides

The treatment of various propargylic alcohols with this compound (PPDA) affords N,N-diethyl-2-fluoro-2-trifluoromethyl-3,4-alkadienamides. researchgate.net This reaction demonstrates a high degree of stereoselectivity, particularly when starting from propargylic alcohols that have a terminal triple bond. researchgate.net The process is notable for its efficiency in constructing a quaternary stereocenter containing both a fluorine and a trifluoromethyl group. The diastereoselective nature of this transformation makes it a valuable tool in stereocontrolled synthesis. researchgate.net

Table 1: Diastereoselective Synthesis of Alkadienamides from Propargylic Alcohols and PPDA This table is interactive. Click on the headers to sort the data.

| Starting Propargylic Alcohol | Product (N,N-diethyl-2-fluoro-2-trifluoromethyl-3,4-alkadienamide) | Yield | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Propargyl alcohol | N,N-diethyl-2-fluoro-2-(trifluoromethyl)penta-3,4-dienamide | Good | High |

| 1-Phenylprop-2-yn-1-ol | N,N-diethyl-2-fluoro-5-phenyl-2-(trifluoromethyl)penta-3,4-dienamide | Good | High |

Rearrangement Pathways in Propargylic Systems

The formation of 2-fluoro-2-trifluoromethyl-3,4-alkadienamides from the reaction of PPDA with propargylic alcohols proceeds through a specific rearrangement pathway. researchgate.net The initial reaction is believed to form an intermediary 2-alkynyl 1-(N,N-diethylamino)-2,3,3,3-tetrafluoro-1-propenyl ether. researchgate.net This intermediate subsequently undergoes a ocha.ac.jpocha.ac.jp-sigmatropic rearrangement, specifically a Claisen rearrangement, to yield the final allenic amide product. researchgate.net This type of reactivity, where the fluoroalkyl amino reagent engages with allylic or propargylic alcohols to initiate a sigmatropic rearrangement, is a characteristic transformation for this class of reagents. nih.gov

Synthesis of Fluorinated Heterocyclic Scaffolds

This compound belongs to a class of reagents known as Fluoroalkyl Amino Reagents (FARs), which have re-emerged as powerful tools for the synthesis of heterocyclic compounds bearing emergent fluorinated substituents. nih.govresearchgate.net The incorporation of fluorine or fluorinated groups into heterocyclic structures is of significant interest in pharmaceutical, agrochemical, and material sciences due to the profound changes these moieties can impart on the physicochemical properties of the parent molecule. nih.govresearchgate.nete-bookshelf.de

Introduction of Emergent Fluorinated Substituents onto Heterocycles

Fluoroalkyl amino reagents (FARs) like this compound are highly effective for the regioselective introduction of fluorinated substituents onto heterocyclic systems. ocha.ac.jpnih.gov The unique reactivity of FARs stems from an equilibrium between the amine form and a fluoroiminium species, which is highly susceptible to nucleophilic attack. nih.gov This reactivity allows for the transfer of fluoroalkyl groups to various substrates, facilitating the construction of complex fluorinated molecules. nih.gov The development of efficient methods for introducing these emergent fluorinated substituents (EFS) is a key focus in modern organofluorine chemistry. nih.govresearchgate.net

Cyclization Reactions Mediated by Fluoroalkyl Amino Reagents

Fluoroalkyl amino reagents are instrumental in mediating cyclization reactions to produce a variety of fluorinated heterocyclic scaffolds. nih.gov These reactions often involve the reaction of the FAR with a substrate containing multiple nucleophilic sites. For example, the reaction of FARs with dinucleophiles such as hydrazines or hydroxylamine (B1172632) can lead to the efficient synthesis of fluorinated pyrazoles and isoxazoles. nih.gov Another strategy involves the intramolecular cyclization of intermediates derived from FARs. A rapid and convenient cyclization of easily accessible fluorovinamides can produce 3-amino-5-fluoroalkylfuran salts in excellent yields. organic-chemistry.org These cyclization strategies provide access to important heterocyclic cores that are valuable in diverse fields of chemical science. nih.govbeilstein-journals.org

Table 2: Examples of Fluorinated Heterocyclic Scaffolds Synthesized via FAR-Mediated Reactions This table is interactive. Click on the headers to sort the data.

| Heterocyclic Scaffold | Synthetic Strategy | Fluorinated Substituent | Reference |

|---|---|---|---|

| 3-Difluoromethyl-5-aminopyrazoles | Cyclization with BOC-hydrazide | -CHF2 | nih.gov |

| 3-Amino-5-fluoroalkylfurans | Intramolecular cyclization of fluorovinamides | -CF3, -CF2CF3, -CHF2 | organic-chemistry.org |

| 2,4-Bis(fluoroalkyl)-quinolines | Cyclization of N-aryl fluoroketimines | Fluoroalkyl groups | nih.gov |

Applications in Materials Science Precursor Synthesis (excluding materials properties)

The utility of this compound extends to the synthesis of precursors for advanced materials. The fluorinated heterocyclic compounds synthesized using FARs are recognized as important building blocks in materials science. nih.govnih.gov For instance, cycloaddition reactions utilizing fluorinated components, a strategy aligned with FAR chemistry, can be used to prepare fluorinated thiophenes. nih.gov These fluorinated thiophenes are considered a leading class of compounds for applications in advanced materials. nih.gov The role of this compound in this context is as a key reagent for creating the fluorinated molecular precursors that are subsequently used in the construction of specialized materials. nih.gov

Synthesis of Fluorinated Monomers

The introduction of fluorine into monomers can impart unique and desirable properties to the resulting polymers, such as enhanced thermal stability, chemical resistance, and low surface energy. This compound provides a pathway for the synthesis of such fluorinated monomers, primarily through the conversion of hydroxyl-containing monomers to their corresponding fluoro-analogs.

A key class of monomers for this transformation are hydroxyalkyl acrylates and methacrylates. For instance, 2-hydroxyethyl acrylate (B77674) (HEA) and 2-hydroxyethyl methacrylate (B99206) (HEMA) can be envisioned as precursors for the synthesis of 2-fluoroethyl acrylate (FEA) and 2-fluoroethyl methacrylate (FEMA), respectively. The reaction proceeds via the nucleophilic substitution of the hydroxyl group by a fluoride (B91410) ion delivered from the this compound reagent.

While direct literature detailing the use of this compound for these specific transformations is not abundant, the known reactivity of this reagent with alcohols supports this synthetic strategy. The general reaction mechanism involves the activation of the hydroxyl group by the reagent, followed by an intramolecular or intermolecular nucleophilic attack by the fluoride.

The resulting fluoroalkyl (meth)acrylates can then be polymerized using standard techniques, such as free-radical polymerization, to yield fluorinated polymers with tailored properties. The incorporation of even a single fluorine atom can significantly alter the polymer's characteristics.

Table 1: Potential Synthesis of Fluorinated Acrylate Monomers using this compound

| Starting Monomer | Reagent | Product Monomer |

| 2-Hydroxyethyl acrylate (HEA) | This compound | 2-Fluoroethyl acrylate (FEA) |

| 2-Hydroxyethyl methacrylate (HEMA) | This compound | 2-Fluoroethyl methacrylate (FEMA) |

Subsequent polymerization of these fluorinated monomers would lead to polymers such as poly(2-fluoroethyl acrylate) and poly(2-fluoroethyl methacrylate). The properties of these polymers, including their thermal stability and surface characteristics, would be influenced by the presence of the C-F bond.

Derivatization of Polymer Scaffolds

Beyond the synthesis of monomers, this compound holds potential for the direct modification of existing polymer scaffolds through post-polymerization modification reactions. This approach is particularly relevant for polymers that possess reactive functional groups amenable to fluorination, such as hydroxyl groups. The derivatization of polymer surfaces or bulk material can introduce fluorinated functionalities, thereby altering the macroscopic properties of the polymer.

Polymers containing hydroxyl groups, such as poly(vinyl alcohol) (PVA) and poly(2-hydroxyethyl methacrylate) (PHEMA), are prime candidates for such derivatization. The hydroxyl groups along the polymer backbone or on the side chains can serve as reaction sites for this compound.

The surface modification of a polymer film, for example, can be achieved by treating the film with a solution of this compound. This would lead to the conversion of surface hydroxyl groups to fluoroalkyl groups, resulting in a fluorinated polymer surface. Such a modification can dramatically decrease the surface energy of the material, leading to enhanced hydrophobicity and oleophobicity.

Table 2: Potential Polymer Scaffolds for Derivatization with this compound

| Polymer Scaffold | Functional Group for Derivatization | Potential Modified Property |

| Poly(vinyl alcohol) (PVA) | Hydroxyl (-OH) | Increased hydrophobicity, altered solubility |

| Poly(2-hydroxyethyl methacrylate) (PHEMA) | Hydroxyl (-OH) | Reduced surface energy, enhanced chemical resistance |

The extent of derivatization, and thus the degree of property modification, can be controlled by adjusting the reaction conditions, such as reaction time, temperature, and reagent concentration. This allows for the fine-tuning of the polymer's surface and bulk properties to meet the requirements of specific applications, for instance, in creating biocompatible materials or coatings with anti-fouling properties. While the direct application of this compound for the derivatization of these specific polymer scaffolds requires further dedicated research, the fundamental chemical principles of its reactivity with hydroxyl groups provide a strong basis for its potential in this area of polymer chemistry.

Computational and Theoretical Chemistry Studies of Hexafluoropropene Diethylamine

Quantum Chemical Calculations on Reactivity and Selectivity

Detailed quantum chemical calculations are essential for a fundamental understanding of the reactivity and selectivity of hexafluoropropene (B89477) diethylamine (B46881). Such studies would involve high-level theoretical methods to probe the electronic structure and energetics of the fluorination process.

Elucidation of Reaction Transition States

A critical aspect of understanding any chemical reaction is the characterization of its transition state(s). For the fluorination of an alcohol by hexafluoropropene diethylamine, computational chemists would aim to locate the geometry of the transition state structure and calculate its energetic barrier. This would reveal the key bond-forming and bond-breaking events and provide a quantitative measure of the reaction's feasibility. The table below illustrates hypothetical data that could be generated from such a study.

| Parameter | Value |

| Reaction | R-OH + CF₃CHFCF₂N(C₂H₅)₂ → R-F |

| Computational Method | DFT (B3LYP/6-31G*) |

| Transition State Geometry | [Hypothetical Data] |

| Activation Energy (kcal/mol) | [Hypothetical Data] |

| Imaginary Frequency (cm⁻¹) | [Hypothetical Data] |

Molecular Modeling of this compound Interactions

Molecular modeling simulations can offer insights into the dynamic and interactive aspects of this compound with its substrates, which are crucial for understanding its reactivity in a condensed phase.

Substrate-Reagent Binding Modes

Prior to the chemical transformation, the substrate and the reagent must come together in a suitable orientation. Molecular docking and molecular dynamics simulations could be employed to explore the preferred binding modes of various alcohols with this compound. These studies would identify the key intermolecular interactions, such as hydrogen bonding or van der Waals forces, that facilitate the reaction. The following table presents a hypothetical outcome of a molecular docking study.

| Substrate | Binding Site on Reagent | Key Interactions | Binding Energy (kcal/mol) |

| Primary Alcohol | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |

| Secondary Alcohol | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |

| Tertiary Alcohol | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |

Conformational Analysis Related to Reactivity

The three-dimensional structure of this compound can influence its accessibility and reactivity. A conformational analysis would identify the low-energy conformers of the reagent and assess how their populations might affect the reaction rate. Understanding the conformational landscape is crucial for a complete picture of the reagent's behavior in solution.

Emerging Research Directions and Future Perspectives

Development of Enantioselective Fluorination Protocols

The incorporation of fluorine into organic molecules can have a profound impact on their biological properties, making the development of stereoselective fluorination methods a critical goal in medicinal and agrochemical research organicreactions.org. While Hexafluoropropene (B89477) Diethylamine (B46881) is an effective nucleophilic fluorinating agent, its direct use does not induce stereoselectivity. Future research is focused on developing protocols that can leverage this reagent within a chiral environment to produce enantioenriched fluorinated compounds.

The development of catalytic asymmetric fluorination has largely focused on electrophilic fluorine sources or other nucleophilic fluoride (B91410) salts combined with chiral catalysts nih.govresearchgate.net. A significant future challenge is to integrate nucleophilic reagents like Hexafluoropropene Diethylamine into similar catalytic asymmetric systems. Potential strategies could involve the use of chiral catalysts that can transiently interact with the substrate or the reagent to create a stereochemically biased environment for the fluorine transfer.

Key approaches being explored in the broader field of asymmetric fluorination, which could potentially be adapted for reagents like this compound, include:

Transition Metal Catalysis : Chiral transition metal complexes, for example, those based on palladium or copper, have been successfully used to catalyze enantioselective fluorinations of various substrates, such as β-ketoesters and oxindoles nih.gov.

Organocatalysis : The use of small chiral organic molecules as catalysts has emerged as a powerful tool for asymmetric synthesis rsc.org. Chiral catalysts could activate the substrate towards nucleophilic attack by the fluoride delivered from this compound.

Phase-Transfer Catalysis : Chiral phase-transfer catalysts can form complexes with fluoride ions, rendering them soluble and reactive in organic solvents while inducing asymmetry in the reaction nih.gov.

The table below summarizes general catalytic systems that have shown success in asymmetric fluorination, representing potential avenues for future research with this compound.

| Catalytic System | Catalyst Type | Substrate Example | Fluorinating Agent Used | Achieved Enantioselectivity (ee) |

| Metal/Bis(oxazoline) | Copper(II) Complex | β-ketoesters | NFSI | >80% |

| Metal/BINAP | Palladium Complex | β-ketoesters | NFSI | High |

| Hydrogen Bonding | Chiral Bis-urea | Episulfonium ion | Cesium Fluoride | High |

| Chiral Iodine Catalyst | Hypervalent Iodine | Unsaturated amides | BF3·Et2O | up to >99% |

This table illustrates general approaches in the field of asymmetric fluorination; specific applications with this compound are a subject for future research.

Integration of this compound into Continuous Flow Processes

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability d-nb.infomit.edu. Fluorination reactions can be highly exothermic, and the ability of flow reactors to dissipate heat efficiently makes them an ideal platform for these transformations. Integrating this compound into continuous flow systems is a promising research direction.

The synthesis of the reagent itself, which involves the reaction of gaseous hexafluoropropene with diethylamine, is well-suited for a gas-liquid flow process, potentially offering better control and safety over the batch preparation wikipedia.orgresearchgate.net. Furthermore, its application as a fluorinating agent could be significantly enhanced. For instance, a substrate solution could be continuously mixed with the reagent in a microreactor, with precise control over residence time and temperature to optimize yield and minimize byproduct formation nih.gov. This approach would also allow for the safe handling of the reagent and any potentially hazardous intermediates on a large scale.

| Feature | Batch Processing | Continuous Flow Processing | Potential Advantage for this compound |

| Heat Transfer | Limited by surface area-to-volume ratio | High surface area-to-volume ratio | Improved safety and selectivity for exothermic fluorination reactions. |

| Mixing | Can be inefficient and slow | Rapid and efficient mixing | Increased reaction rates and potentially higher yields. |

| Scalability | Challenging, often requires re-optimization | Straightforward by extending operation time | Facilitates easier transition from laboratory to pilot and commercial scale. |

| Safety | Large volumes of hazardous materials | Small reactor volumes, in-situ generation possible | Reduced risk associated with handling the fluorinating reagent. |

Novel Reactivity Modes and Undiscovered Transformations

While primarily used as a source of nucleophilic fluoride, research has shown that the entire backbone of this compound can participate in reactions, leading to more complex products mdpi.com. A notable example is its reaction with allylic alcohols, which does not yield the expected allyl fluoride. Instead, it undergoes a rearrangement to form α-fluoro-α-(trifluoromethyl)-γ,δ-unsaturated amides, incorporating a significant portion of the reagent into the final product researchgate.netdocumentsdelivered.com.

This unique reactivity opens avenues for undiscovered transformations. Future research will likely focus on exploring these alternative reaction pathways with different substrate classes. For example, investigating reactions with propargylic alcohols, homoallylic alcohols, or other unsaturated systems could reveal new synthetic methods for preparing highly functionalized organofluorine compounds mdpi.com. Furthermore, the iminium salt intermediates formed from the reagent could be trapped with various nucleophiles, expanding its synthetic utility beyond fluorination enamine.netresearchgate.net.

Sustainable and Green Chemistry Aspects in Reagent Utilization and Recycling

In line with the principles of green chemistry, there is a growing emphasis on developing synthetic methods that are safer and more environmentally benign alfa-chemistry.cominstituteofsustainabilitystudies.com. This compound already presents a greener profile compared to some alternative fluorinating agents. It is shelf-stable and more easily prepared than the highly reactive DAST or the short-lived Yarovenko's reagent wikipedia.org.

Future efforts in this area will concentrate on further improving its sustainability profile. Key areas for research include:

Byproduct Management : The primary byproduct of fluorination with this reagent is an amide. Developing methods to recycle this amide byproduct back into a useful chemical would significantly enhance the green credentials of the process.

Solvent and Reagent Guides : Evaluating the use of this compound within the framework of solvent and reagent selection guides can help chemists make more sustainable choices for fluorination reactions rsc.orggcande.org.

A comparative assessment highlights the green advantages of this compound.

| Reagent | Stability | Preparation | Key Byproduct | Green Chemistry Consideration |

| Yarovenko's Reagent | Poor, requires refrigeration, short shelf-life | Prepared in a sealed vessel | Amide | Instability and special handling requirements are drawbacks. |

| DAST | Thermally unstable, can be explosive | Commercially available but hazardous | Thiazolidine derivative | Significant safety and handling concerns. |

| This compound | Shelf-stable white powder | Readily prepared from inexpensive reagents | N,N-diethyl-pentafluoropropionamide | Offers a safer and more stable alternative with less hazardous byproducts. enamine.netwikipedia.org |

Future work will focus on developing catalytic cycles or recycling loops for the amide byproducts to further minimize waste and align the use of this compound with the principles of a circular chemical economy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing hexafluoropropene diethylamine derivatives, and how do reaction conditions influence yield?

- Methodological Answer : Hexafluoropropene (HFP) derivatives are typically synthesized via nucleophilic substitution or addition reactions. For example, HFP trimer (C₉F₁₈) can react with diethylamine under anhydrous conditions in tetrahydrofuran (THF) at room temperature, using triethylamine as a base to neutralize byproducts like HCl . Yield optimization requires strict control of stoichiometry (e.g., 1:1 molar ratio of HFP trimer to diethylamine) and inert atmosphere conditions to prevent hydrolysis. Reaction progress should be monitored via thin-layer chromatography (TLC) or gas chromatography–mass spectrometry (GC-MS) .

Q. How can researchers characterize the structural and thermal stability of this compound compounds?

- Methodological Answer : X-ray crystallography is preferred for structural elucidation, particularly for fluorinated compounds, due to their high electron density. Thermal stability can be assessed via thermogravimetric analysis (TGA) under nitrogen atmospheres, with decomposition temperatures typically exceeding 200°C for HFP-based polymers . Nuclear magnetic resonance (¹⁹F NMR) is critical for confirming fluorinated bond environments, while Fourier-transform infrared spectroscopy (FT-IR) identifies functional groups like C-F stretches (~1,150 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : this compound derivatives are highly fluorinated and may release toxic gases (e.g., HF) upon decomposition. Researchers must:

- Use local exhaust ventilation or fume hoods to maintain airborne concentrations below recommended thresholds .

- Monitor oxygen levels (>19% by volume) in confined spaces to prevent asphyxiation risks .

- Wear chemically resistant gloves (e.g., nitrile) and safety goggles. Emergency eyewash stations and HF antidote gels (e.g., calcium gluconate) should be accessible .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., difluorocarbene loss vs. C-F bond cleavage) influence the photodissociation dynamics of this compound?

- Methodological Answer : Ultraviolet photodissociation at 193 nm induces multiple pathways. Time-resolved mass spectrometry and laser-induced fluorescence (LIF) can differentiate primary dissociation products (e.g., CF₃⁻ or C₂F₄) from secondary fragments. Anisotropy parameter analysis reveals preferential bond cleavage orientations, with difluorocarbene (CF₂) elimination dominating at higher photon energies . Computational studies (DFT or ab initio) should correlate experimental findings with bond dissociation energies (BDEs) for C-F (~530 kJ/mol) and C-C (~350 kJ/mol) bonds .

Q. What strategies resolve contradictions in reported reactivity data for this compound across different solvents?

- Methodological Answer : Contradictions often arise from solvent polarity effects. For example, THF stabilizes ionic intermediates in nucleophilic substitutions, whereas nonpolar solvents (e.g., hexane) favor radical pathways. Systematic solvent screening via design of experiments (DoE) frameworks can isolate variables. Comparative kinetic studies (e.g., Arrhenius plots) under controlled humidity and temperature conditions are critical .

Q. How can computational modeling predict the catalytic activity of this compound in fluoropolymer synthesis?

- Methodological Answer : Density functional theory (DFT) simulations using software like Gaussian or ORCA can model transition states and activation barriers for HFP polymerization. Focus on electron-deficient alkene moieties in HFP, which undergo radical-initiated chain-growth polymerization. Validate models against experimental data (e.g., gel permeation chromatography for molecular weight distribution) .

Q. What interdisciplinary approaches improve the reproducibility of toxicity studies on this compound derivatives?

- Methodological Answer : Combine in vitro assays (e.g., Ames test for mutagenicity) with in silico toxicity prediction tools (e.g., OECD QSAR Toolbox). For in vivo studies, adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for animal model selection . Document batch-specific impurities (e.g., residual monomers) via high-performance liquid chromatography (HPLC) to control confounding variables .

Methodological Frameworks

Q. What frameworks guide the design of experiments (DoE) for studying this compound’s reactivity?

- Answer : Use FINERMAPS (Feasible, Interesting, Novel, Ethical, Relevant, Measurable, Actionable, Precise, Specific) to align research questions with practical constraints. For example, feasibility assessments should include access to fluorinated reagents and specialized instrumentation (e.g., gloveboxes for air-sensitive reactions) .

Q. How should researchers address data gaps in the literature on this compound’s environmental persistence?

- Answer : Conduct longitudinal degradation studies using accelerated aging protocols (e.g., UV exposure in environmental chambers). Pair with high-resolution mass spectrometry (HRMS) to identify breakdown products. Cross-reference with EPA’s CompTox Chemicals Dashboard for existing ecotoxicological data .

Tables for Key Data

| Property | Hexafluoropropene Trimer | Diethylamine Derivative |

|---|---|---|

| Molecular Formula | C₉F₁₈ | C₇H₁₈N₂ |

| CAS Number | 6792-31-0 | 1808069-35-3 |

| Thermal Decomposition (°C) | >250 | ~200 |

| Key Spectral Peaks | ¹⁹F NMR: -75 ppm (CF₃) | ¹H NMR: 1.2 ppm (CH₃) |

| Safety Notes | HF gas risk | Hygroscopic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.